

Technical Guide: (R)-6-Fluorochroman-2-carboxylic Acid

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Compound of Interest

Compound Name: (R)-6-Fluorochroman-2-carboxylic acid

Cat. No.: B594401

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CAS Number: 129101-37-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-6-Fluorochroman-2-carboxylic acid**, a key chiral building block in modern pharmaceutical synthesis. This document outlines its chemical properties, synthesis methodologies, and primary applications, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

(R)-6-Fluorochroman-2-carboxylic acid is a fluorinated chroman derivative with the molecular formula $C_{10}H_9FO_3$ and a molecular weight of 196.18 g/mol .^[1] Its structure is characterized by a chroman ring system with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position, with the stereocenter at the C-2 position in the (R)-configuration.

Property	Value	Reference
CAS Number	129101-37-7	[1]
Molecular Formula	C ₁₀ H ₉ FO ₃	[1]
Molecular Weight	196.18 g/mol	[1]
Appearance	White to almost white powder/crystal	
Purity	>95% - >98%	[2]
Melting Point	124.0 to 128.0 °C	
Boiling Point	358.0 ± 42.0 °C (Predicted)	[3]
Density	1.364 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	DMSO (Slightly), Methanol (Slightly)	[3]

Synthesis of (R)-6-Fluorochroman-2-carboxylic Acid

The synthesis of enantiomerically pure **(R)-6-Fluorochroman-2-carboxylic acid** is a critical process, primarily achieved through the resolution of a racemic mixture of 6-fluorochroman-2-carboxylic acid. The synthesis of the racemic precursor and its subsequent resolution are detailed below.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

A common and effective method for synthesizing racemic 6-fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- Reaction Setup: In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium on carbon (5% Pd/C, 50% water content), and 500 mL of glacial acetic acid.[\[5\]](#)

- Inert Atmosphere: Seal the autoclave and purge with nitrogen gas three times to establish an inert atmosphere.[5]
- Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa. Heat the mixture to 70-80°C.[5]
- Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa throughout the reaction. The reaction is considered complete when the hydrogen pressure remains stable for 30 minutes.[5]
- Work-up and Isolation: After cooling and releasing the hydrogen pressure, filter the reaction mixture to recover the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[5]
- Purification: Add 30 mL of petroleum ether to the concentrated residue and heat to induce crystallization. Filter the resulting white solid and dry to yield racemic 6-fluorochroman-2-carboxylic acid.[5]

This process typically yields the product in high purity (around 99.8%) with a yield of approximately 88.4%. [5]

Chiral Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid

The separation of the racemic mixture into its constituent enantiomers is most commonly achieved through two main strategies: chemical resolution using a chiral resolving agent or enzymatic resolution.

This method involves the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure amine, such as (R)-(+)- α -methylbenzylamine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Logical Workflow for Chemical Resolution:

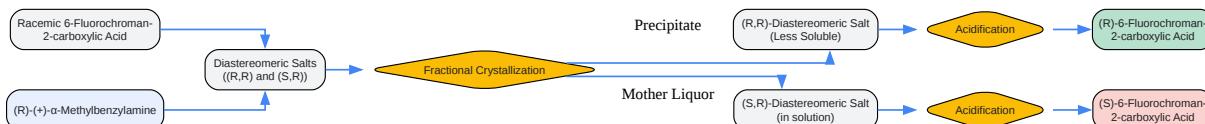
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Figure 1: Chemical resolution of racemic 6-fluorochroman-2-carboxylic acid.

An alternative and "greener" approach is the enzymatic resolution of the racemic methyl ester of 6-fluorochroman-2-carboxylic acid. This method utilizes stereoselective enzymes, such as esterases, to selectively hydrolyze one of the enantiomers of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Experimental Workflow for Enzymatic Resolution:

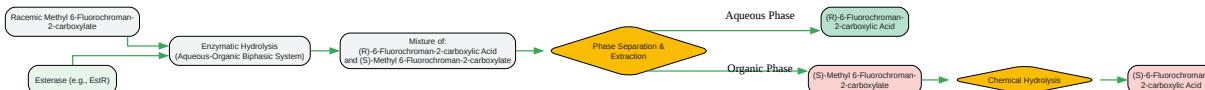
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Figure 2: Enzymatic resolution of racemic methyl 6-fluorochroman-2-carboxylate.

Spectroscopic Data

The following spectroscopic data has been reported for racemic 6-fluorochroman-2-carboxylic acid:

Data Type	Chemical Shifts (δ) / Peaks
^1H NMR (400 MHz, CDCl_3)	8.61 (bs, 1H, COOH), 6.76-7.01 (m, 3H, Ar-H), 4.78 (t, 1H, CH), 2.82-2.85 (t, $J=12$ Hz, 2H, CH_2), 2.14-2.37 (m, 2H, CH_2)
^{13}C NMR (400 MHz, CDCl_3)	175.2, 158.4, 156.0, 149.0, 122.3-122.4, 117.8- 117.9, 115.2-115.5, 73.2, 23.5-24.1
MS (ESI)	m/z 196.18 (M)

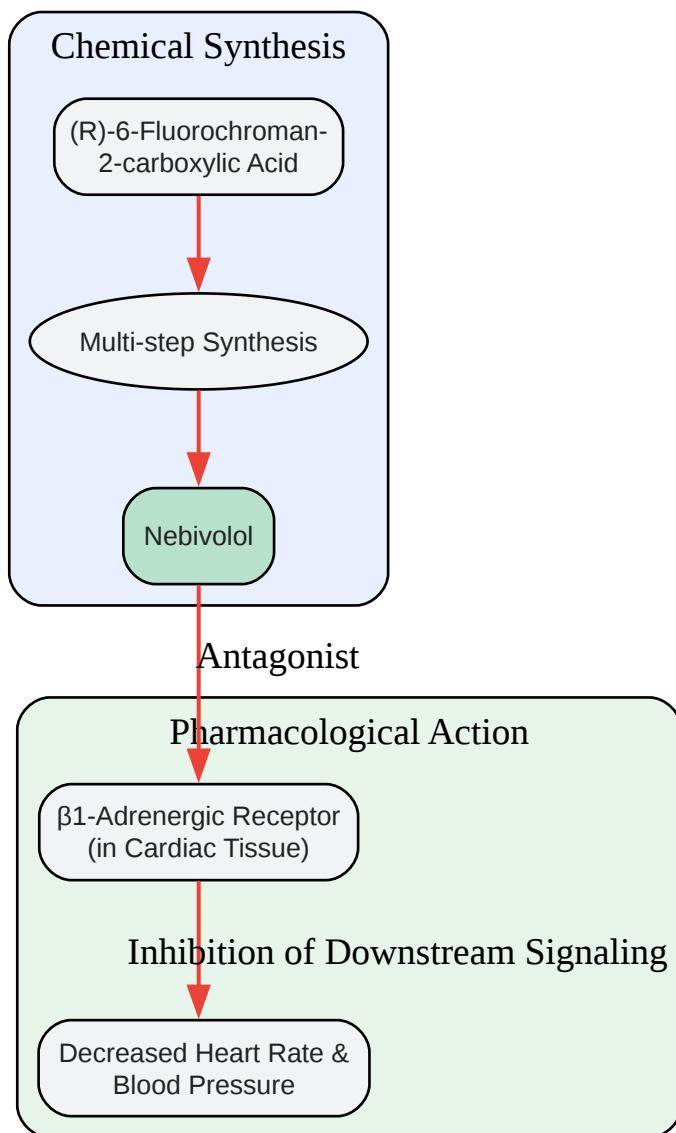
Note: Specific spectroscopic data for the pure (R)-enantiomer is not readily available in the cited literature but is expected to be very similar to the racemic mixture, with the primary difference being its optical rotation.

Applications in Drug Development

The primary and most significant application of **(R)-6-Fluorochroman-2-carboxylic acid** is as a key starting material in the synthesis of Nebivolol.^[6] Nebivolol is a highly selective β_1 adrenergic receptor antagonist used for the treatment of hypertension. The specific stereochemistry of **(R)-6-Fluorochroman-2-carboxylic acid** is crucial for the desired pharmacological activity of the final drug product.

Signaling Pathway Context:

While **(R)-6-Fluorochroman-2-carboxylic acid** itself is not directly involved in biological signaling pathways, it is a critical precursor to Nebivolol. Nebivolol exerts its therapeutic effect by blocking the action of catecholamines (e.g., adrenaline) at β_1 -adrenergic receptors, primarily in cardiac tissue. This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure.



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Figure 3: Role of **(R)-6-Fluorochroman-2-carboxylic acid** in the synthesis of Nebivolol and Nebivolol's mechanism of action.

Conclusion

(R)-6-Fluorochroman-2-carboxylic acid is a fundamentally important chiral intermediate in the pharmaceutical industry. Its synthesis, primarily through the resolution of the racemic mixture, is a well-established process. The high demand for this compound is driven by its essential role in the production of the cardiovascular drug Nebivolol. This guide provides a

comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for professionals in research and drug development.

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